1,4-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-3,6-dione
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Overview
Description
3,6-diphenyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione . It is also referred to as Pigment Red 255 . This compound has a molecular formula of C18H12N2O2 and a molecular weight of 288.31 g/mol . It is characterized by its crystalline powder form and is primarily used as a pigment due to its vibrant red color.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-diphenyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione typically involves the condensation of aromatic amines with maleic anhydride, followed by cyclization. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,6-diphenyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinonoid structures.
Reduction: It can be reduced to form dihydropyrrolo derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties .
Scientific Research Applications
3,6-diphenyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.
Industry: It is widely used as a pigment in paints, plastics, and inks due to its stability and vibrant color
Mechanism of Action
The mechanism by which 3,6-diphenyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione exerts its effects is primarily through its interaction with cellular components. It can intercalate into DNA, disrupting the replication process, and can also inhibit certain enzymes involved in cellular metabolism. The molecular targets include DNA and various enzymes, leading to its potential use as an antimicrobial and anticancer agent .
Comparison with Similar Compounds
- 3,6-diphenyl-2H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione
- 3,6-diphenyl-1H-pyrrolo[3,4-c]pyrrole-1,4-dione
Comparison: Compared to its similar compounds, 3,6-diphenyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione is unique due to its specific substitution pattern and the resulting electronic properties. This uniqueness contributes to its distinct color and stability, making it a preferred choice in pigment applications .
Properties
IUPAC Name |
1,4-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-3,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c21-17-13-14(16(20-17)12-9-5-2-6-10-12)18(22)19-15(13)11-7-3-1-4-8-11/h1-10H,(H,19,22)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHBZLMSPZBZHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=C(NC3=O)C4=CC=CC=C4)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C3C(=C(NC3=O)C4=CC=CC=C4)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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